2-(3-Chlorophenyl)guanidine;nitrate

5-HT₃ serotonin receptor receptor binding pharmacology

2-(3-Chlorophenyl)guanidine nitrate (mCPG; MD-354) is the validated reference standard for 5-HT₃/α₂B-adrenoceptor and α₇ nAChR research. Positional isomers exhibit divergent pharmacology-only the meta-chloro substitution confers this unique dual-receptor profile. • 5-HT₃ partial agonist (Ki=35 nM); in vivo discriminative stimulus ED₅₀=0.5 mg/kg • α₂B-adrenoceptor ligand (Ki=25 nM); potentiates clonidine antinociception without sedation • First-identified α₇ nAChR NAM chemotype (IC₅₀=7.98 µM); essential parent scaffold for SAR-driven potency optimization • Nitrate salt ensures aqueous solubility; synthetic precursor to N,N-dimethyl fungicidal derivatives

Molecular Formula C7H8ClN4O3-
Molecular Weight 231.62 g/mol
Cat. No. B11817352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)guanidine;nitrate
Molecular FormulaC7H8ClN4O3-
Molecular Weight231.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)([O-])[O-]
InChIInChI=1S/C7H8ClN3.NO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);/q;-1
InChIKeyYVRXQGFTBQXOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)guanidine Nitrate (CAS 6145-41-1): Core Physicochemical and Pharmacological Baseline for Scientific Procurement


2-(3-Chlorophenyl)guanidine nitrate (CAS 6145-41-1; also referenced as N-(3-chlorophenyl)guanidine, m-chlorophenylguanidine, or MD-354 in pharmacological literature) is an arylguanidine derivative with a molecular formula of C₇H₉ClN₄O₃ and molecular weight of 231.62 g/mol [1]. The compound exists as a guanidinium nitrate salt, conferring aqueous solubility that distinguishes it from the free base form . Pharmacologically, this compound represents a dual-function ligand with nanomolar affinity for 5-HT₃ serotonin receptors (Ki = 35 nM) and α₂B-adrenoceptors (Ki = 25 nM), acting as a partial agonist at 5-HT₃ receptors while also exhibiting α₇ nicotinic acetylcholine receptor (nAChR) antagonist activity (IC₅₀ = 7.98 µM) [2][3]. The meta-chloro substitution pattern is critical to its receptor interaction profile, differentiating it from ortho- and para-chlorophenylguanidine positional isomers that exhibit distinct target selectivity [4].

Why Generic Phenylguanidine Substitution Fails: Evidence-Based Differentiation of 2-(3-Chlorophenyl)guanidine Nitrate


Generic interchange among phenylguanidine derivatives is scientifically unsound due to pronounced position-dependent and substituent-dependent variations in receptor selectivity, functional activity, and physicochemical properties. The meta-chloro substitution pattern of 2-(3-chlorophenyl)guanidine confers a unique dual 5-HT₃/α₂B-adrenoceptor affinity profile (Ki = 35 nM and 25 nM, respectively) that is absent in the ortho- and para-chlorophenylguanidine isomers, which display divergent target engagement—the ortho isomer shows histamine H₃ receptor antagonist activity, while the para isomer functions as a urokinase inhibitor and ASIC3 positive allosteric modulator [1]. Furthermore, the nitrate salt form provides aqueous solubility advantages over the free base, enabling formulation flexibility that the parent compound lacks . Even within the meta-chlorophenylguanidine scaffold, N-methylation produces a several-fold increase in α₇ nAChR antagonist potency, demonstrating that minor structural modifications yield substantial pharmacological divergence that cannot be predicted or compensated for by generic substitution [2].

2-(3-Chlorophenyl)guanidine Nitrate: Quantitative Comparative Evidence Guide for Scientific Procurement Decisions


5-HT₃ Receptor Affinity: Meta-Chlorophenylguanidine vs. Alternative Agonist Chemotypes

2-(3-Chlorophenyl)guanidine (mCPG; MD-354) demonstrates high-affinity binding at 5-HT₃ serotonin receptors with Ki = 35 nM, placing it among potent 5-HT₃ ligands [1]. In comparative assessment, the structurally related agonist meta-chlorophenylbiguanide (mCPBG), which incorporates a biguanide rather than guanidine moiety, exhibits a distinct binding profile and functional characteristics [2]. The compound also displays comparable affinity for α₂B-adrenoceptors (Ki = 25 nM), a dual-target profile not observed with mCPBG or with 2-methyl-5-HT (ED₅₀ = 4.5 mg/kg in drug discrimination assays) [3][4].

5-HT₃ serotonin receptor receptor binding pharmacology analgesic adjuvant

α₇ nAChR Antagonist Activity: m-Chlorophenylguanidine vs. N-Methyl Analog

2-(3-Chlorophenyl)guanidine (mCPG, compound 1) was identified as the first small-molecule negative allosteric modulator (NAM) at α₇ nicotinic acetylcholine receptors with IC₅₀ = 7.98 µM [1][2]. In a direct head-to-head comparison using patch-clamp electrophysiology in Xenopus laevis oocytes expressing human α₇ nAChRs, the N-methyl analog (compound 2) demonstrated several-fold greater potency than the parent compound [3]. Computational docking studies revealed that compounds 1 and 2 adopt distinct rotameric binding modes at the α₇ nAChR allosteric site, explaining the differential potency while confirming that the parent meta-chlorophenylguanidine scaffold serves as the foundational chemotype for this pharmacological class [4].

α₇ nicotinic acetylcholine receptor negative allosteric modulator CNS research electrophysiology

Positional Isomer Selectivity: 3-Chloro vs. 2-Chloro vs. 4-Chloro Substitution

The position of chlorine substitution on the phenylguanidine scaffold fundamentally determines receptor selectivity and biological application. 2-(3-Chlorophenyl)guanidine (meta-substitution) engages 5-HT₃ serotonin receptors (Ki = 35 nM) and α₇ nAChRs (IC₅₀ = 7.98 µM) while also binding α₂B-adrenoceptors (Ki = 25 nM) [1][2]. In contrast, 2-(2-chlorophenyl)guanidine (ortho-substitution) exhibits histamine H₃ receptor antagonist activity and shows Ki = 190 nM at 5-HT₃ receptors—approximately 5.4-fold lower affinity than the meta isomer [3]. 2-(4-Chlorophenyl)guanidine (para-substitution) displays an entirely divergent pharmacological profile as a potent urokinase inhibitor and ASIC3 positive allosteric modulator, with no reported 5-HT₃ or α₇ nAChR activity .

structure-activity relationship positional isomerism receptor selectivity drug discovery

Salt Form Physicochemical Differentiation: Nitrate Salt vs. Free Base Solubility

The nitrate salt form of 2-(3-chlorophenyl)guanidine provides distinct aqueous solubility advantages compared to the free base. The free base exhibits limited aqueous solubility due to the hydrophobic chlorophenyl moiety . In contrast, the nitrate salt demonstrates high solubility in hot water and moderate solubility in ethanol, attributed to the charge-assisted hydrogen bonding network characteristic of guanidinium nitrate salts . The nitrate salt is insoluble in non-polar solvents including hexane and diethyl ether, enabling straightforward purification and formulation strategies . The predicted pKa of 10.16 ± 0.70 indicates that the compound remains predominantly protonated under physiological pH conditions .

physicochemical properties formulation aqueous solubility salt selection

Fungicidal Efficacy: N,N-Dimethyl-m-chlorophenylguanidine vs. Captan Standard

The N,N-dimethyl derivative of m-chlorophenylguanidine demonstrates fungicidal activity comparable to established standards. In greenhouse efficacy trials against powdery mildew (Erysiphaceae) on cucumber plants (Erysiphe cichoracearum, Sphaerotheca fuliginea), N,N-dimethyl-N′-m-chlorophenylguanidine exhibited activity equal to or approaching that of Karathan, the reference standard fungicide [1]. In independent trials against gray mold (Botrytis fabae) on bean plants, the same compound at 0.25% active ingredient concentration provided disease control equivalent to captan (N-trichloromethylmercapto-4-cyclohexane-1,2-dicarboximide), a widely used commercial fungicide standard [2]. Notably, established preparations including Euparen, Captan, and Difolatan showed no or only weak activity toward powdery mildew fungi in these same test systems [3].

agrochemical fungicide powdery mildew Botrytis control plant protection

5-HT₃ Partial Agonist Functional Characterization: MD-354 vs. Reference Agonists

In vivo functional characterization establishes MD-354 (m-chlorophenylguanidine) as a 5-HT₃ receptor partial agonist with a distinct activity profile. In rat drug discrimination studies (VI-15 second schedule of reinforcement), MD-354 served as a discriminative stimulus with ED₅₀ = 0.5 mg/kg, and reference 5-HT₃ agonists substituted for the MD-354 stimulus with the following potencies: quipazine (ED₅₀ = 0.2 mg/kg), m-chlorophenylbiguanide (mCPBG, ED₅₀ = 1.4 mg/kg), 2-methyl-5-HT (ED₅₀ = 4.5 mg/kg), 1-(2-naphthyl)biguanide (2-NBG, ED₅₀ = 1.9 mg/kg), and N-(2-naphthyl)guanidine (2-NG, ED₅₀ = 0.7 mg/kg) [1]. In shrew emesis assays, MD-354 demonstrated functional partial agonism: it produced emesis only at high doses (40 mg/kg) yet antagonized cisplatin-induced emesis at 10 mg/kg—a bidirectional functional profile not observed with full agonists [1][2].

drug discrimination partial agonism emesis assay in vivo pharmacology 5-HT₃ receptor

Optimized Research and Industrial Application Scenarios for 2-(3-Chlorophenyl)guanidine Nitrate


α₇ Nicotinic Acetylcholine Receptor (nAChR) Negative Allosteric Modulator (NAM) Research Programs

2-(3-Chlorophenyl)guanidine nitrate (mCPG; MD-354) is the validated reference standard for α₇ nAChR NAM research as the first-identified small-molecule NAM chemotype at this receptor (IC₅₀ = 7.98 µM) [1]. Procurement of this parent scaffold is essential for structure-activity relationship (SAR) studies, as demonstrated by published investigations showing that N1-methylation produces several-fold enhanced potency in two-electrode voltage-clamp assays using Xenopus oocytes expressing human α₇ nAChRs [2]. Computational modeling has identified distinct rotameric binding modes for the parent compound and its analogs at the α₇ nAChR allosteric site, establishing the foundational structural biology framework for rational NAM design [3].

5-HT₃ Serotonin Receptor Partial Agonist Behavioral Pharmacology and Analgesic Adjuvant Studies

MD-354 serves as a validated in vivo pharmacological tool for 5-HT₃ receptor research, with established discriminative stimulus properties (ED₅₀ = 0.5 mg/kg) and partial agonist functional characterization in shrew emesis assays (emetic at 40 mg/kg; antiemetic at 10 mg/kg) [4]. The compound demonstrates synergistic enhancement of clonidine-induced antinociception in mouse tail-flick assays without potentiating sedative side effects, a dual-mechanism profile (5-HT₃ partial agonism plus α₂B-adrenoceptor affinity, Ki = 25 nM) that single-target 5-HT₃ ligands cannot reproduce [5].

Agrochemical Fungicide Precursor Synthesis and Agricultural Formulation Development

2-(3-Chlorophenyl)guanidine nitrate functions as the synthetic precursor for N,N-dimethyl-m-chlorophenylguanidine, a fungicidal derivative with validated greenhouse efficacy equivalent to commercial standards. Patent data demonstrate that the N,N-dimethyl derivative provides disease control against powdery mildew (Erysiphaceae) on cucumber plants at activity levels equal to or near the Karathan standard, and against Botrytis fabae gray mold on bean plants with efficacy equivalent to Captan at 0.25% active ingredient concentration [6][7].

Positional Isomer-Dependent Structure-Activity Relationship (SAR) Studies

This meta-chloro substituted arylguanidine enables direct comparative investigations of chlorine substitution position effects on receptor selectivity. The meta isomer exhibits high-affinity 5-HT₃ binding (Ki = 35 nM) and α₇ nAChR antagonism, whereas the ortho isomer (2-chlorophenylguanidine) shows 5.4-fold lower 5-HT₃ affinity (Ki = 190 nM) with histamine H₃ receptor antagonist activity, and the para isomer (4-chlorophenylguanidine) functions as a urokinase inhibitor and ASIC3 positive allosteric modulator [8][9].

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